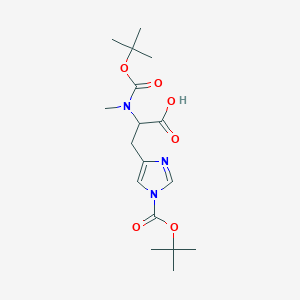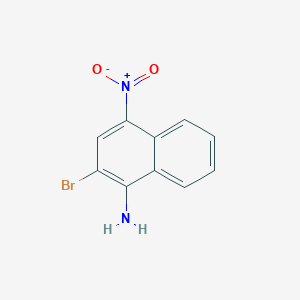
3-Bromopyridin-4-ylboronic acid
Vue d'ensemble
Description
3-Bromopyridin-4-ylboronic acid is a compound that is not directly studied in the provided papers, but its related compounds and synthesis methods are discussed. The compound is likely to be used in various organic synthesis reactions, particularly in palladium-catalyzed coupling reactions, which are a common method for creating carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related boronic acids is described in the literature. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves the palladium-catalyzed coupling of a related compound, 4-bromo-2,5-di-n-hexylbenzeneboronic acid . Another study presents an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine, which suggests a potential pathway for synthesizing 3-bromopyridin-4-ylboronic acid through lithium-halogen exchange and "in situ quench" techniques .
Molecular Structure Analysis
While the molecular structure of 3-bromopyridin-4-ylboronic acid is not directly reported, studies on similar bromopyridine compounds provide insights into their structural characteristics. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have been studied using density functional methods, which could be analogous to the structural analysis of 3-bromopyridin-4-ylboronic acid .
Chemical Reactions Analysis
The chemical reactivity of bromopyridine derivatives is well-documented. For instance, 3-bromopyridine-4-carbaldehyde is cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates . This indicates that 3-bromopyridin-4-ylboronic acid could also participate in similar palladium-catalyzed cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopyridin-4-ylboronic acid can be inferred from related compounds. For example, the solubility and characterization of poly(para-phenylene) derivatives synthesized from related boronic acids have been studied using NMR, GPC, and osmometry . Additionally, the vibrational frequencies and molecular orbital energies of bromopyridine derivatives have been analyzed, which could be relevant to understanding the properties of 3-bromopyridin-4-ylboronic acid .
Applications De Recherche Scientifique
Synthesis and Preparation Techniques
3-Bromopyridin-4-ylboronic acid, derived from 3-bromopyridine, has been studied for its role in various synthetic processes. An improved protocol was developed for preparing 3-pyridylboronic acid, which involved lithium-halogen exchange and "in situ quench" techniques from 3-bromopyridine. This method provided high yield and bulk quantity, demonstrating the compound's utility in synthesizing arylboronic acids (Li et al., 2002).
Chemical Transformation and Coupling Reactions
The compound has also been a subject in the study of chemical transformations. For instance, in the synthesis of novel amphiphilic pyridinylboronic acids, 3-alkoxy-2-pyridinylboronic acids were synthesized from 2-bromo-3-pyridinol, indicating the pivotal role of bromopyridine derivatives in the creation of new chemical entities (Matondo et al., 2003). Additionally, 3-bromopyridine-4-carbaldehyde has been used in palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to produce oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Applications in Organic Chemistry
In organic chemistry, the versatility of 3-bromopyridin-4-ylboronic acid is further highlighted in the synthesis of disubstituted fluoropyridines and pyridones. For example, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared from 5-bromo-2-fluoropyridine via ortho-lithiation and was used in Suzuki reactions with aryl iodides, leading to various fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Electrocatalysis and Electrochemical Processes
The electrocatalytic carboxylation of bromopyridines has also been researched. In a study, 2-amino-5-bromopyridine was carboxylated with CO2 in an ionic liquid, resulting in aminonicotinic acid. This research demonstrates the potential of bromopyridines in environmentally-friendly electrochemical processes (Feng et al., 2010).
Safety and Hazards
When handling 3-Bromopyridin-4-ylboronic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Mécanisme D'action
Target of Action
3-Bromopyridin-4-ylboronic acid is a chemical compound used in various chemical reactions. It’s primarily used as a building block in synthetic chemistry .
Mode of Action
As a boronic acid, it is known to participate in various chemical reactions, including Suzuki-Miyaura couplings . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biochemical Pathways
Boronic acids are known to be involved in a variety of chemical transformations, including c-n and c-o coupling, regioselective deuteration, and sulfonamide formation .
Result of Action
Its primary use is in synthetic chemistry, where it serves as a building block for the synthesis of more complex molecules .
Action Environment
The action of 3-Bromopyridin-4-ylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids. Additionally, the presence of other reactive species can influence the course of the reactions in which this compound participates .
Propriétés
IUPAC Name |
(3-bromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJYDKVEPQIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629618 | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458532-99-5 | |
| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)




